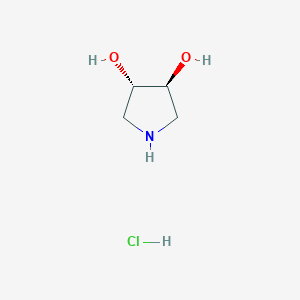

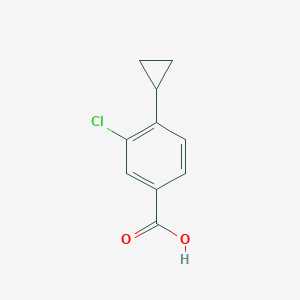

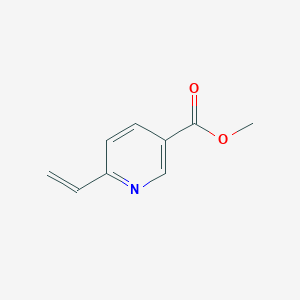

![molecular formula C19H28N2O2 B1400618 tert-butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate CAS No. 1147421-99-5](/img/structure/B1400618.png)

tert-butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Variability in Chemistry and Properties

The compound tert-butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, along with related compounds, showcases fascinating variability in chemistry and properties. These compounds have been extensively studied for their preparation procedures, properties, and complex compounds. They exhibit notable spectroscopic properties, structural features, magnetic properties, and biological and electrochemical activity. These characteristics make them a subject of continuous research to identify potential areas of interest and applications (Boča, Jameson, & Linert, 2011).

Environmental Presence and Toxicity of Synthetic Phenolic Antioxidants

While not directly related to this compound, research has been conducted on the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants, some of which share structural similarities. These compounds, including 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in various environmental matrices and in humans. The toxicity studies suggest potential hepatic toxicity, endocrine disrupting effects, and carcinogenicity, highlighting the need for further research and development of SPAs with lower toxicity (Liu & Mabury, 2020).

Synthesis of N-Heterocycles via tert-Butanesulfinamide

Chiral sulfinamides, particularly tert-butanesulfinamide, have been utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. The review by Philip et al. (2020) offers an overview of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis, covering the literature from 2010–2020. This method provides access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial structural motifs in many natural products and therapeutically relevant compounds (Philip, Radhika, Saranya, & Anilkumar, 2020).

Proline and Pyrroline-5-Carboxylate in Plant Defense

Pyrroline-5-carboxylate (P5C), an intermediate product in proline biosynthesis and catabolism, plays a crucial role in plant defense against pathogens and abiotic stress. The review by Qamar et al. (2015) critically analyzes the role of P5C and its metabolism in plants, particularly during pathogen infection. It outlines the pathways for the regulation of P5C levels in plant cells, especially in mitochondria, and the mechanisms regulating P5C-mediated defense responses (Qamar, Mysore, & Senthil-Kumar, 2015).

Synthesis and Applications of Pyranopyrimidine Scaffolds

The pyranopyrimidine core, particularly the 5H-pyrano[2,3-d]pyrimidine scaffolds, is a key precursor in the medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. Parmar et al. (2023) review the application of hybrid catalysts for the synthesis of these scaffolds, covering synthetic pathways, mechanisms, and the recyclability of the catalysts. This review emphasizes the importance of these scaffolds and the innovative approaches employed for their synthesis (Parmar, Vala, & Patel, 2023).

Eigenschaften

IUPAC Name |

tert-butyl 5-benzyl-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O2/c1-19(2,3)23-18(22)21-12-9-16-14-20(11-10-17(16)21)13-15-7-5-4-6-8-15/h4-8,16-17H,9-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZFOMKNEZXHRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2C1CCN(C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

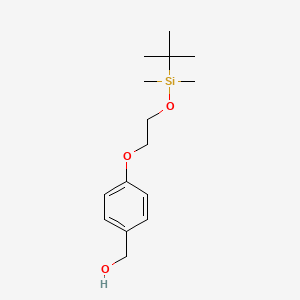

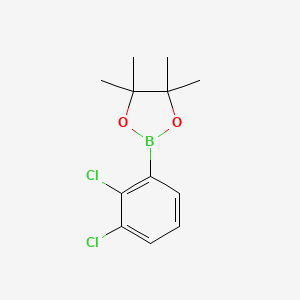

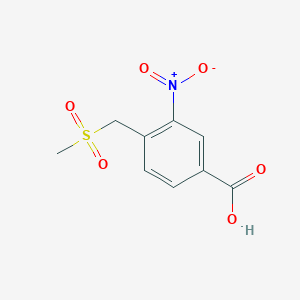

![7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1400554.png)